![molecular formula C19H32O2 B12419663 5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5](/img/structure/B12419663.png)
5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5
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Overview
Description
The compound “5” is a hypothetical chemical entity used for illustrative purposes in various chemical and educational contexts
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5” can be achieved through several methods, including:
Oxidation of Alkenes: This involves the oxidation of alkenes to form 1,2-diols, followed by oxidative cleavage using reagents such as lead tetraethanoate or sodium periodate.
Reduction of Carboxylic Acids: Direct reduction of carboxylic acids to aldehydes, which can then be further reduced to form compound "5".
Industrial Production Methods: In industrial settings, compound “5” can be produced through large-scale chemical processes involving:
Chemical Reactions Analysis
Types of Reactions: Compound “5” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form higher oxidation state products.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, halide ions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Compound “5” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of compound “5” involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation
Comparison with Similar Compounds
- Compound “6”: Similar structure but different reactivity.
- Compound “7”: Analog with varying stability.
- Compound “8”: Exhibits different biological activity .
This detailed article provides a comprehensive overview of the compound “5,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 (commonly referred to as 5β-Diol) is a deuterated form of the naturally occurring steroid hormone androstanediol. This compound has garnered attention in various fields of biological research due to its unique pharmacological properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, physiological effects, and relevant case studies.
- Molecular Formula : C19H32O2
- Molecular Weight : 297.40 g/mol
- CAS Number : 1224710-37-5
- IUPAC Name : (3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
5β-Diol primarily exerts its biological effects through interactions with androgen receptors and other molecular targets:
- Androgen Receptor Modulation : 5β-Diol acts as a selective modulator of androgen receptors (AR), influencing gene expression related to male characteristics and reproductive functions. Its action may differ from that of testosterone and dihydrotestosterone (DHT) due to its unique binding affinity and selectivity for AR subtypes .
- Neurosteroid Activity : This compound has been shown to modulate GABA_A receptors and may possess neuroprotective properties. It influences neurotransmitter systems and could play a role in mood regulation and cognitive functions .
Biological Effects
- Endocrine Functions :
- Neurological Impacts :
- Cardiovascular Effects :
Case Study 1: Anticonvulsant Activity
A study investigated the anticonvulsant properties of 5α-androstane-3α-ol-17-one (a related compound) alongside 5β-Diol. Results showed that both compounds provided dose-dependent protection against seizures in various models (ED50 values for 5β-Diol were notably higher than for its 5α counterpart) .
Case Study 2: Hormonal Regulation
In a study examining hormonal levels in men with epilepsy, alterations in androgen levels were noted. The presence of metabolites like 5β-Diol correlated with improved hormonal balance and reduced seizure frequency .
Case Study 3: Neuroprotection
Research into the neuroprotective effects of neurosteroids highlighted that administration of 5β-Diol improved cognitive function in models of stress-induced memory impairment .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Binding Affinity to AR | Notable Effects |
---|---|---|---|
Testosterone | Potent androgenic activity | High | Muscle growth, libido enhancement |
Dihydrotestosterone (DHT) | Strong androgenic effects | Very high | Hair loss in males |
5alpha-Androstane-3alpha-diol | Moderate androgenic activity | Moderate | Neuroprotective effects |
5beta-Androstan-3alpha-diol | Selective AR modulator | Variable | Anticonvulsant properties |
Properties
Molecular Formula |
C19H32O2 |
---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i7D2,11D2,13D |
InChI Key |
CBMYJHIOYJEBSB-GZXAYGEWSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Origin of Product |
United States |
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